molecular formula C7H8N2O4S B1584711 N-(3-nitrophenyl)methanesulfonamide CAS No. 63228-62-6

N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B1584711
CAS No.: 63228-62-6
M. Wt: 216.22 g/mol
InChI Key: AMOWOCUREJPCKE-UHFFFAOYSA-N
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Description

Research Significance and Context of N-(3-Nitrophenyl)methanesulfonamide within Sulfonamide Chemistry

The potential research significance of this compound is best understood by examining the broader context of sulfonamide chemistry. The sulfonamide functional group is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This group is integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.

The nitrophenyl group, particularly the nitro substitution on the aromatic ring, is also of significant interest in medicinal chemistry. The position of the nitro group can influence the electronic properties and, consequently, the biological activity of the molecule. For instance, related compounds, such as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide), are known for their anti-inflammatory properties. mdpi.com Other nitrophenyl-containing compounds have been investigated for their potential as anticancer and antioxidant agents. The presence of the nitro group can also be a precursor for the synthesis of corresponding amino derivatives, which can then be further functionalized.

Given this context, this compound could be a valuable intermediate for creating libraries of novel compounds for biological screening. Its structure offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships.

Evolution of Research on this compound: Key Developments and Perspectives

Due to the limited specific research on this compound, there is no discernible "evolution" of its study in the academic literature. Its presence is largely confined to chemical supplier databases and catalogues. sigmaaldrich.com

From a synthetic perspective, the preparation of this compound would likely follow established methods for sulfonamide synthesis. A common route involves the reaction of 3-nitroaniline (B104315) with methanesulfonyl chloride or methanesulfonic anhydride. chemicalbook.com This straightforward synthesis makes it an accessible starting material for further chemical exploration.

The key perspective on this compound is its potential as an unexplored chemical scaffold. While its isomers and other derivatives have been investigated for various biological activities, this compound remains a blank slate in terms of its own pharmacological profile.

Current Research Directions and Unexplored Avenues for this compound

Currently, there are no active, prominent research directions specifically focused on this compound that are evident in the published literature. However, based on the research trends for analogous compounds, several unexplored avenues can be proposed:

Medicinal Chemistry: A primary area for future research would be the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Modifications could include reduction of the nitro group to an amine, followed by a variety of N-acylation or N-alkylation reactions. These new compounds could be screened for a range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Materials Science: Aromatic nitro compounds can have interesting optical and electronic properties. Research into the potential applications of this compound and its derivatives in materials science, such as in the development of dyes or nonlinear optical materials, is another possible direction.

Crystal Engineering: A fundamental, yet unaddressed, aspect of this compound is its solid-state structure. A crystallographic study of this compound would provide valuable information on its molecular conformation and intermolecular interactions, which could inform future drug design and materials science applications.

Chemical and Physical Properties

Below is a table summarizing the basic chemical and physical properties of this compound.

PropertyValue
CAS Number 63228-62-6 sigmaaldrich.com
Molecular Formula C₇H₈N₂O₄S sigmaaldrich.com
Molecular Weight 216.21 g/mol chemicalbook.com
Canonical SMILES CS(=O)(=O)NC1=CC=CC(=C1)N+[O-]
InChI Key OHZBGISMJMXTFS-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWOCUREJPCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357098
Record name N-(3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-62-6
Record name N-(3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-NITROPHENYL)METHANESULFONAMIDE
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Synthetic Methodologies for N 3 Nitrophenyl Methanesulfonamide and Its Derivatives

Direct Synthesis of N-(3-Nitrophenyl)methanesulfonamide

The most common approach to synthesizing this compound involves the reaction of 3-nitroaniline (B104315) with a methanesulfonyl source. This method is valued for its directness and reliability.

The primary established pathway for the synthesis of this compound is the reaction of 3-nitroaniline with methanesulfonyl chloride. google.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A patented method details a procedure where 3-nitroaniline is dissolved in an organic solvent, such as toluene (B28343) or xylene, and reacted with methanesulfonyl chloride. google.com The reaction employs an N,N-dialkylaniline, for instance, N,N-dimethylaniline or N,N-diethylaniline, as the base. google.com Procedural optimization involves using 1.0 to 1.2 equivalents of the base relative to the 3-nitroaniline and heating the mixture to the reflux temperature of the solvent for a duration of 3 to 4 hours to ensure the reaction reaches completion. google.com

A similar and analogous acylation reaction has been reported for the synthesis of N-(3-nitrophenyl)cinnamamide, where 3-nitroaniline is reacted with cinnamoyl chloride in diethyl ether. mdpi.com This analogous procedure, which also involves the acylation of the amino group of 3-nitroaniline, further establishes the general feasibility and methodology for this type of transformation. mdpi.com

The efficiency and yield of the synthesis are critical for its practical application. While specific yield data for the direct synthesis of this compound via the methanesulfonyl chloride route is not always detailed, analogous reactions provide insight into expected outcomes. For instance, the synthesis of N-(3-nitrophenyl)cinnamamide using a modified procedure afforded a 74.0% yield. mdpi.com Other related syntheses of sulfonamides, such as ({4-nitrophenyl}sulfonyl)tryptophan, have reported yields as high as 82.9%. mdpi.com These examples suggest that the acylation of a nitroaniline is generally an efficient process.

Below is a data table for the synthesis of an analogous compound, providing a benchmark for reaction efficiency.

Table 1: Synthesis of N-(3-nitrophenyl)cinnamamide mdpi.com

Reactant 1 Reactant 2 Solvent Temperature Time Yield

Synthesis of Chemically Modified this compound Analogues

Modification of the parent this compound structure opens avenues to a wide array of derivatives, particularly cyclic sulfonamides (sultams), which are of significant interest.

Structural diversification of this compound is primarily achieved through reactions that modify the aromatic ring or the sulfonamide nitrogen. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions and specialized nucleophilic substitutions, enable the construction of complex, fused-ring systems from simple sulfonamide precursors. These methods leverage the inherent chemical properties of the nitrophenyl group and the sulfonamide moiety to direct reactions toward desired complex structures.

A sophisticated approach for creating derivatives involves the intramolecular palladium-catalyzed C-arylation of tertiary sulfonamides to generate benzannelated sultams. google.com This methodology provides an efficient route to both five- and six-membered fused ring systems. In a typical procedure, a tertiary sulfonamide precursor is treated with a palladium catalyst system, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (Ph₃P), in the presence of a base like sodium hydride (NaH). google.com For example, the treatment of a suitable N-(2-iodobenzyl)-N-(aryl)methanesulfonamide derivative with this catalyst system in dioxane at 90 °C furnished the corresponding six-membered benzannelated sultam in a 49% yield. google.com This catalytic cycle demonstrates a powerful strategy for C-C bond formation to construct otherwise difficult-to-access sultam structures.

Table 2: Palladium-Catalyzed Synthesis of a Benzannelated Six-Membered Sultam google.com

Substrate Catalyst Ligand Base Solvent Temperature Time Product Yield

Another established method for synthesizing benzannelated sultams relies on intramolecular Vicarious Nucleophilic Substitution (VNS). google.com VNS is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. acs.org This reaction is particularly effective for nitroarenes. acs.org

In the context of N-(3-nitrophenyl)sulfonamide derivatives, this method is applied to N-(3-nitrophenyl)chloromethylsulfonamides. google.com The process involves the generation of a carbanion from the chloromethyl group, facilitated by a strong base. This carbanion then acts as an intramolecular nucleophile, attacking the nitro-activated phenyl ring ortho to the nitro group. The subsequent loss of a chloride ion (the "vicarious" leaving group) and rearomatization leads to the formation of a fused sultam ring. This method is noted to be limited to systems bearing a strong electron-withdrawing group, such as the nitro group, on the aromatic ring. google.com

Oxidative Nitration Approaches for Arylmethanesulfonamides

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound from an unfunctionalized arylmethanesulfonamide, oxidative nitration presents a viable pathway. The methanesulfonamido group (-NHSO₂CH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org This directing effect is attributed to its strong electron-withdrawing inductive effect, which deactivates the ortho and para positions more than the meta position, thus favoring the formation of the 3-nitro isomer.

While direct nitration using harsh conditions like a mixture of nitric acid and sulfuric acid is a traditional method, milder oxidative nitration approaches have been developed to improve selectivity and functional group tolerance. These modern methods often employ alternative nitrating agents.

One such approach involves the use of sodium nitrite (B80452) (NaNO₂) as the nitro source in the presence of an oxidizing agent. For instance, a combination of sodium nitrite and a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), has been shown to effectively nitrate (B79036) N-aryl sulfonamides under mild, acid-free conditions. vulcanchem.com This method proceeds through the in-situ generation of a nitrating species, avoiding the harshness of concentrated acids.

Another mild oxidative nitration technique utilizes sodium nitrite with an oxidizing system that can be catalytic. These reactions can often be performed at or below room temperature, offering high yields and good regioselectivity. The choice of solvent and reaction conditions can be optimized to favor the desired mono-nitrated product.

Table 1: Reagents for Oxidative Nitration of Arylsulfonamides

Nitrating AgentOxidizing Agent/ConditionsSubstrateProduct Type
Sodium NitriteHypervalent Iodine (PIFA)N-Aryl SulfonamidesMono-nitrated Aryl Sulfonamides
Sodium NitriteMild Oxidizing SystemsAromatic SulfonamidesMono-substituted Nitro-aromatic Sulfonamides
Nitric AcidSodium Dodecylsulfate (SDS)Aromatic CompoundsRegioselective Nitro-aromatic Compounds rsc.org

Synthesis of Derivatives as Precursors for Complex Chemical Entities

This compound serves as a valuable precursor for more complex molecules, primarily through the chemical modification of its nitro group. The reduction of the nitro functionality to an amine is a key transformation, yielding N-(3-aminophenyl)methanesulfonamide, a versatile intermediate in medicinal chemistry. nih.govd-nb.infopharmaffiliates.comed.ac.uk

A notable application of this derivative is in the synthesis of kinase inhibitors. For example, N-(3-aminophenyl)methanesulfonamide is a crucial building block for certain cyclin-dependent kinase (CDK) inhibitors, which are investigated for their potential in cancer therapy. nih.gov The synthesis of these complex inhibitors often involves the reaction of the amino group of N-(3-aminophenyl)methanesulfonamide with a suitably functionalized heterocyclic core.

The synthesis of this compound itself can be achieved by reacting 3-nitroaniline with methanesulfonyl chloride in the presence of a base like N,N-dialkylaniline in a solvent such as toluene or xylene at reflux temperature. wikipedia.org The subsequent reduction of the nitro group can be carried out using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in an acidic medium.

The resulting N-(3-aminophenyl)methanesulfonamide can then be further elaborated. For instance, it can be reacted with a purine (B94841) derivative, such as 6-cyclohexylmethoxy-2-fluoropurine, to construct the core structure of specific CDK inhibitors. nih.gov This highlights the strategic importance of this compound as a starting material for accessing high-value, biologically active compounds.

Table 2: Synthesis of a Kinase Inhibitor Precursor from this compound

Starting MaterialReagent(s)IntermediateSubsequent ReactionFinal Product Class
This compoundReducing Agent (e.g., H₂, Pd/C)N-(3-Aminophenyl)methanesulfonamide6-cyclohexylmethoxy-2-fluoropurineCyclin-Dependent Kinase (CDK) Inhibitors nih.gov
3-Nitrophenylmethanesulfonyl chloride2,2,2-Trifluoroethanol, Et₃N/DMAP2,2,2-Trifluoroethyl 3-nitrophenylmethanesulfonateCatalytic Hydrogenation2,2,2-Trifluoroethyl 3-aminophenylmethanesulfonate nih.gov

Computational Chemistry and Theoretical Modeling of N 3 Nitrophenyl Methanesulfonamide

Electronic Structure Calculations

The electronic structure of N-(3-nitrophenyl)methanesulfonamide is fundamental to understanding its reactivity and molecular interactions. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) for Geometric and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized molecules like this compound. The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, combined with a Pople-style basis set such as 6-311++G(d,p), is a common choice for optimizing the molecular geometry and calculating electronic properties of sulfonamide derivatives. nih.govnih.gov

These calculations typically begin with the optimization of the molecule's ground state geometry, predicting key bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the planar phenyl ring and the tetrahedral arrangement around the sulfur atom of the methanesulfonamide (B31651) group. The relative orientation of the nitrophenyl and methanesulfonamide moieties is a key structural feature.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-S~1.77 Å
S-N~1.65 Å
S=O (asymmetric)~1.45 Å
S=O (symmetric)~1.44 Å
N-C (phenyl)~1.42 Å
C-N (nitro)~1.48 Å
N=O (nitro)~1.22 Å
Bond AngleC-S-N~107°
O=S=O~120°
Dihedral AngleC-S-N-C~75°

Note: The values in this table are representative and based on calculations of similar sulfonamide compounds.

Beyond geometry, DFT calculations provide a detailed picture of the electronic distribution through properties like molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. The MEP map visually identifies the electrophilic and nucleophilic sites, with negative potential (red) typically localized around the oxygen atoms of the nitro and sulfonyl groups, and positive potential (blue) near the amine proton. NBO analysis delves into intramolecular charge transfer and hyperconjugative interactions, quantifying the stabilization energy associated with electron delocalization. researchgate.net

Hartree-Fock (HF) Ab Initio Methods

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of predicted properties. Nevertheless, HF calculations, often with the same 6-311++G(d,p) basis set, are valuable for providing a qualitative understanding of the electronic structure and as a starting point for more sophisticated calculations. Comparing HF and DFT results can highlight the importance of electron correlation in describing the chemical bonding and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is typically localized on the nitrophenyl ring and the nitrogen atom of the sulfonamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the phenyl ring, signifying the regions susceptible to nucleophilic attack. The calculated HOMO-LUMO gap for related nitrophenyl sulfonamides is generally in the range of 4-5 eV, suggesting a relatively stable molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO~ -7.5 eV
LUMO~ -3.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV

Note: These values are illustrative and based on theoretical studies of analogous compounds.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful synergy with experimental data.

Theoretical Vibrational Spectra

Theoretical vibrational analysis, performed using DFT at the B3LYP/6-311++G(d,p) level of theory, can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and their corresponding assignments provide a detailed understanding of the molecule's vibrational modes. While there is often a systematic overestimation of frequencies due to the harmonic approximation and basis set limitations, these can be corrected using a scaling factor. researchgate.net

Key predicted vibrational modes include the characteristic asymmetric and symmetric stretching of the SO₂ group, typically found in the regions of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The stretching vibrations of the NO₂ group are also prominent, with asymmetric and symmetric modes appearing around 1530 cm⁻¹ and 1350 cm⁻¹. Other significant vibrations include the N-H stretch, C-H stretches of the aromatic ring and methyl group, and various bending and deformation modes. nih.gov

Electronic Absorption Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of electronic transitions.

The electronic spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. The π → π* transitions, typically of higher intensity, are associated with the aromatic system of the nitrophenyl group. The n → π* transitions, which are generally weaker, involve the non-bonding electrons on the oxygen and nitrogen atoms. For similar nitrophenol derivatives, significant absorption bands are observed in the UV region, often with contributions from intramolecular charge transfer from the sulfonamide moiety to the nitro-aromatic system. mdpi.com

Table 3: Predicted Electronic Transitions for this compound using TD-DFT

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~320~0.15HOMO → LUMO (π → π)
S₀ → S₂~280~0.08HOMO-1 → LUMO (n → π)

Note: These values are representative and based on computational studies of related aromatic sulfonamides.

Analysis of Molecular Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic and structural properties of molecules. For this compound, these analyses would provide insight into its behavior on a molecular level.

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. The structure of this compound, containing an electron-withdrawing nitro group (-NO₂) and a sulfonamide group attached to a phenyl ring, suggests potential for NLO activity due to intramolecular charge transfer.

Computational studies on analogous compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, have been performed to calculate NLO properties. nih.gov Using DFT with the B3LYP functional and a 6-31G(d,p) basis set, researchers have calculated the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.govresearchgate.net These parameters are key indicators of a molecule's NLO response. For instance, a higher β₀ value signifies a stronger second-order NLO response. The calculated values for a similar sulfonamide highlight the potential of this class of compounds. nih.gov A reduced energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with enhanced polarizability and NLO activity. researchgate.net

Table 1: Calculated NLO Properties of an Analogous Sulfonamide (4-methyl-N-(3-nitrophenyl)benzene sulfonamide) using DFT/B3LYP/6-31G(d,p)
ParameterCalculated ValueUnit
Dipole Moment (μ)[Data not publicly available]Debye
Mean Polarizability (α)[Data not publicly available]esu
First-Order Hyperpolarizability (β₀)[Data not publicly available]esu

Note: Specific values for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide require access to the full text of the cited study. The table structure is provided as a template for the expected data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron density transfer between donor (filled) and acceptor (unfilled) orbitals. nih.gov

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis of Analogous Sulfonamides
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Compound
LP(N)π(Aromatic Ring)[Value]N-(4-nitro-2-phenoxyphenyl) methanesulfonamide nih.gov
LP(O)σ(S-N)[Value]
π(C=C)π(NO₂)[Value]4-methyl-N-(3-nitrophenyl)benzene sulfonamide nih.gov
LP(N)σ(S=O)[Value]

Note: Specific E(2) values require access to the full text of the cited studies. The table illustrates the types of interactions analyzed.

Theoretical calculations can predict thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) at different temperatures. These properties are derived from vibrational analysis performed using DFT. Studies on related sulfonamides show that these thermodynamic functions generally increase with temperature. nih.gov This trend is expected because as temperature rises, molecules access more vibrational, rotational, and translational energy states, leading to higher entropy and heat capacity. Such calculations are valuable for understanding the stability and behavior of this compound under varying thermal conditions.

Table 3: Theoretically Calculated Thermodynamic Properties for an Analogous Sulfonamide at Different Temperatures
Temperature (K)Entropy (S) (cal/mol·K)Heat Capacity (C) (cal/mol·K)Enthalpy (H) (kcal/mol)
100[Value][Value][Value]
200[Value][Value][Value]
298.15[Value][Value][Value]
400[Value][Value][Value]

Note: Data is illustrative of typical results from computational studies on analogous molecules like N-(4-nitro-2-phenoxyphenyl) methanesulfonamide. nih.gov

Computational Studies on Reaction Mechanisms and Kinetics

Understanding the reaction pathways and kinetics of this compound is essential for predicting its environmental fate and persistence.

The primary atmospheric removal process for many organic compounds is oxidation initiated by hydroxyl radicals (•OH). copernicus.org For this compound, there are two primary sites for hydrogen abstraction by an •OH radical: the methyl group (-CH₃) and the amine group (-NH-).

H-abstraction from the -CH₃ group: R-SO₂NH-R' + •OH → •CH₂-SO₂NH-R' + H₂O

H-abstraction from the -NH- group: R-SO₂NH-R' + •OH → R-SO₂N•-R' + H₂O

Computational studies on the parent compound, methane (B114726) sulfonamide (MSAM, CH₃SO₂NH₂), provide crucial insights. A theoretical study using quantum calculations found that H-atom abstraction from the -NH₂ group is the major pathway, with a calculated energy barrier of approximately 2.3 kcal/mol. nih.gov This pathway was found to be more favorable than abstraction from the methyl group. nih.gov However, an experimental study on MSAM concluded that hydrogen abstraction from the -CH₃ group is the dominant initial step. copernicus.org This discrepancy highlights the complexity of these reaction systems. For this compound, the electron-withdrawing nature of the 3-nitrophenyl group would likely increase the acidity of the N-H proton, potentially making abstraction from the amine group more favorable than in MSAM.

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states (TS) and the calculation of activation energy barriers. For the reaction of this compound with •OH, DFT calculations would be used to model the geometry of the reactants, the pre-reaction complex, the transition state, and the products for each potential abstraction site.

The calculated rate coefficient for the reaction of MSAM with •OH at 298 K is approximately 1.2 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which shows good agreement with the experimental value of (1.4 ± 0.3) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.orgnih.gov This suggests an atmospheric lifetime of about 80 days for MSAM. copernicus.org The presence of the nitrophenyl group in this compound could alter this lifetime.

Following the initial H-abstraction, the resulting radical (either C-centered or N-centered) would react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent chemistry of this peroxy radical would lead to a cascade of reactions, ultimately forming stable end products such as SO₂, CO, CO₂, and nitric acid (HNO₃). nih.gov

Force Field Calculations and Molecular Mechanics (e.g., UNI forcefield)

Molecular mechanics (MM) simulations are a powerful tool for studying the conformational landscape, dynamics, and intermolecular interactions of this compound. These simulations rely on a force field, which is a set of empirical energy functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. github.io

A typical force field, such as AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field), which are often used for small organic molecules, defines the total potential energy (U_total) as a sum of bonded and non-bonded terms: github.iouiuc.edu

Utotal = Ubonded + Unon-bonded

Ubonded = Ubond + Uangle + Udihedral

Unon-bonded = Uelectrostatic + Uvan der Waals

The development of a specific force field for this compound would involve the following steps:

Quantum Mechanical Calculations: The initial step is to perform high-level quantum mechanical calculations to obtain the equilibrium geometry, vibrational frequencies, and electrostatic potential of the molecule. nih.gov DFT methods are commonly employed for this purpose. nih.gov

Parameterization: The parameters for the bonded and non-bonded terms in the force field are then derived by fitting them to the quantum mechanical data.

Bond and Angle Parameters: The force constants for bond stretching and angle bending are typically derived from the vibrational frequencies. uiuc.edu

Dihedral Parameters: The torsional parameters are obtained by fitting to the rotational energy profiles around specific bonds.

Atomic Charges: The partial atomic charges for the electrostatic term are often determined by fitting to the quantum mechanical electrostatic potential using methods like RESP (Restrained Electrostatic Potential). nih.gov

Van der Waals Parameters: The Lennard-Jones parameters for the van der Waals interactions are usually taken from a general-purpose force field like GAFF and refined if necessary.

While the UNI force field is mentioned, more commonly used force fields for drug-like molecules include AMBER, CHARMM, GROMOS, and OPLS. github.io The choice of force field depends on the specific properties being investigated and the computational software being used.

The resulting force field parameters allow for the simulation of the dynamic behavior of this compound, providing insights into its conformational preferences, flexibility, and interactions with other molecules, such as biological macromolecules or solvent molecules.

Table 1: Representative Force Field Parameters for this compound

This table illustrates the types of parameters that would be defined in a force field for this compound. The actual values would need to be derived from detailed quantum mechanical calculations.

Parameter TypeAtom(s) InvolvedFunctional FormExample Parameters
Bond Stretching C-C, C-N, S=O, etc.k_b(r - r_eq)^2Force Constant (k_b), Equilibrium Distance (r_eq)
Angle Bending C-C-C, C-N-S, etc.k_θ(θ - θ_eq)^2Force Constant (k_θ), Equilibrium Angle (θ_eq)
Dihedral Torsion C-C-C-C, H-N-S-O, etc.Σ V_n/2 [1 + cos(nφ - γ)]Barrier Height (V_n), Periodicity (n), Phase Angle (γ)
Atomic Charges Each atom (C, H, N, O, S)q_iPartial Charge (q)
Van der Waals Each atom pair4ε_ij [ (σ_ij/r_ij)^12 - (σ_ij/r_ij)^6 ]Well Depth (ε), Collision Diameter (σ)

Biological and Mechanistic Studies of N 3 Nitrophenyl Methanesulfonamide Analogues

Pharmacological Activity Assessment and Elucidation of Action Mechanisms

Anticancer Potential and Cytotoxicity Profiling

The sulfonamide scaffold is a key feature in a variety of therapeutic agents. nih.gov Recently, novel sulfonamide derivatives have demonstrated significant antitumor properties, heralding a new avenue in the discovery of antineoplastic drugs. nih.govnih.gov

A number of studies have demonstrated the potent antiproliferative activity of sulfonamide derivatives against various human cancer cell lines. nih.govnih.gov For instance, a novel benzenesulfonamide (B165840) derivative, MPSP-001, was found to inhibit the growth of a wide spectrum of cancer cell lines with IC50 values in the micromolar range. nih.gov Another study synthesized a series of sulfonamide derivatives and evaluated their cytotoxic effects on HeLa (cervical cancer), MDA-MB-468, and MCF-7 (breast cancer) cell lines. nih.gov The results indicated that these compounds were most effective against the breast cancer cell lines, with IC50 values of ≤ 30 μM for MDA-MB-468 and ≤ 100 μM for MCF-7. nih.gov In contrast, their activity against HeLa cells was less pronounced. nih.gov

Similarly, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines were screened against several human cancer cell lines, including COLO-205 (colon), HEP-2 (larynx), A-549 (lung), and IMR-32 (neuroblastoma). researchgate.net At a concentration of 1x10⁻⁵ M, compounds 2g and 3f in this series inhibited the growth of COLO-205 cells by 36%. researchgate.net The structural similarity of some of these tested compounds to E7070, a known antitumor agent, may account for their observed in-vitro cytotoxic effects. nih.gov

Table 1: Cytotoxic Activity of Selected Sulfonamide Analogues

Compound/Analogue Cell Line IC50 Value (µM) Reference
MPSP-001 Various Micromolar range nih.gov
Synthesized Sulfonamides MDA-MB-468 ≤ 30 nih.gov
Synthesized Sulfonamides MCF-7 ≤ 100 nih.gov
Synthesized Sulfonamides HeLa 145 - 360 nih.gov
Compound 2g COLO-205 - (36% inhibition at 10 µM) researchgate.net
Compound 3f COLO-205 - (36% inhibition at 10 µM) researchgate.net

Microtubules are a well-established target for chemotherapeutic agents. nih.govyoutube.com A number of sulfonamide derivatives exert their anticancer effects by disrupting microtubule dynamics. nih.gov The compound MPSP-001, for example, has been identified as a microtubule-destabilizing agent. nih.gov It inhibits microtubule polymerization, which in turn leads to the disruption of mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. nih.gov This interruption of microtubule dynamics, rather than a change in the microtubule polymer mass, is a key mechanism for many such drugs. nih.gov This disruption of microtubule function leads to the arrest of proliferating cells in the metaphase/anaphase stage of mitosis, triggering cell death. nih.gov

It is important to note that microtubule-targeting agents can be broadly categorized into two groups: microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids) and microtubule-stabilizing agents (e.g., taxanes). nih.gov Both types of agents interfere with the normal dynamic instability of microtubules, which is crucial for proper mitotic spindle function and cell division. youtube.comnih.gov The action of MPSP-001 places it in the category of microtubule-destabilizing agents. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and P-glycoprotein (P-gp) is a key protein involved in this process. nih.govfrontiersin.org P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide array of cytotoxic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org Some sulfonamide derivatives have been investigated for their ability to overcome drug resistance. nih.gov For instance, MPSP-001 has demonstrated the ability to circumvent drug resistance, although the precise mechanism for this is still under investigation. nih.gov

The modulation of P-gp activity is a complex process. frontiersin.orgmdpi.com Compounds can act as substrates, inhibitors, or inducers of P-gp. frontiersin.orgsemanticscholar.org Inhibitors of P-gp can be used in combination with chemotherapeutic agents to increase their intracellular accumulation and overcome resistance. nih.gov While direct evidence linking N-(3-nitrophenyl)methanesulfonamide analogues to P-gp modulation is limited, the broader class of sulfonamides has been a source of compounds with such activity. The search for effective P-gp modulators continues to be an active area of research in oncology. mdpi.comnih.gov

Anti-inflammatory Properties and Enzyme Modulation

In addition to their anticancer potential, sulfonamide derivatives have been explored for their anti-inflammatory effects. researchgate.netnih.govnih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. mdpi.com There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

A notable analogue, N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398), has been identified as a selective inhibitor of COX-2. nih.govnih.gov Studies have shown that NS-398 selectively inhibits the cyclooxygenase activity of human monocyte PGHS-2 (prostaglandin endoperoxide synthase-2, or COX-2) with an IC50 ratio of >150 when compared to its effect on PGHS-1 (COX-1). nih.gov This selective inhibition of COX-2 activity has been demonstrated in human macrophages without affecting the transcription or translation of the COX genes. nih.gov

Other novel methanesulfonamide derivatives, including chalcone, pyrazoline, and pyridine (B92270) derivatives, have also been synthesized and screened for their COX-1/COX-2 inhibitory activities. nih.gov Several of these compounds exhibited potent in vivo anti-inflammatory activity and high selectivity for COX-2. nih.gov For example, a study on methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines found that compound 2i exhibited 34.7% anti-inflammatory activity, which was comparable to the standard drug phenylbutazone. researchgate.net

Table 2: COX-2 Inhibition and Selectivity of a Key Analogue

Compound Target Selectivity (IC50 Ratio COX-1/COX-2) Reference
N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) COX-2 > 150 nih.gov
Regulation of Aromatase Expression and Catalytic Activity

Research into a series of sulfonanilide analogues, derived from the selective COX-2 inhibitor NS-398, has revealed their significant impact on aromatase, a key enzyme in estrogen biosynthesis. nih.gov These compounds have been shown to suppress aromatase enzyme activity in SK-BR-3 breast cancer cells in a manner that is dependent on both dose and time. nih.gov A crucial finding from these studies is that the mechanism of action is not direct inhibition of the enzyme's catalytic site. Instead, microsomal aromatase inhibition studies have ruled out direct enzyme inhibition. nih.gov

Importantly, this aromatase-suppressing activity appears to be independent of COX-2 inhibition. nih.gov Structure-activity relationship studies did not find a correlation between the suppression of aromatase and the inhibition of COX-2. nih.gov Further supporting this, N-methyl sulfonanilide analogues that lack COX-2 inhibitory activity still demonstrated a similar ability to decrease CYP19 mRNA expression and suppress aromatase activity. nih.gov

Dose-response studies on several of these sulfonanilide compounds in SK-BR-3 cells have established their potency, with IC50 values for the suppression of aromatase activity ranging from 0.33 to 2.68 µM. nih.gov At a concentration of 5µM, these compounds were shown to significantly decrease the expression of the CYP19 gene. nih.gov These findings highlight a selective mechanism for regulating aromatase expression, offering a targeted approach for influencing estrogen levels. nih.gov

Inhibition of Aromatase Activity by Sulfonanilide Analogues in SK-BR-3 Cells
CompoundIC50 Value (µM)Effect on CYP19 Gene ExpressionReference
Sulfonanilide Analogue Series0.33 - 2.68Significant decrease at 5µM nih.gov

Antibacterial and Antimicrobial Efficacy Investigations

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant therapeutic challenge due to its resistance to a wide range of β-lactam antibiotics. mdpi.comulisboa.pt This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). mdpi.comulisboa.pt PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing its peptidoglycan cell wall even in the presence of these drugs. mdpi.comnih.gov

While direct studies on the efficacy of this compound itself against MRSA are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated for antibacterial properties. The challenge with MRSA lies in overcoming the protective mechanism of PBP2a. nih.gov Effective treatments for MRSA infections often involve antibiotics that are not susceptible to this resistance mechanism, such as vancomycin, linezolid, and daptomycin, or combination therapies. nih.govnih.govnih.gov For instance, linezolid, an oxazolidinone, inhibits protein synthesis in MRSA. nih.gov The development of novel agents that can either inhibit PBP2a directly or act via alternative mechanisms is a key area of research in combating MRSA. mdpi.com

Penicillin-Binding Protein 2a (PBP2a) is a critical transpeptidase enzyme in MRSA that is responsible for the cross-linking of the bacterial cell wall. nih.gov Its low affinity for β-lactam antibiotics is due to a closed conformation of its active site, which prevents these antibiotics from binding effectively. ulisboa.ptnih.gov An allosteric site, located approximately 60 Å from the active site, regulates the conformational changes of PBP2a. nih.gov This allosteric regulation is a key target for overcoming β-lactam resistance. ulisboa.ptnih.gov

The inhibition of PBP2a is a primary strategy for developing new anti-MRSA drugs. mdpi.com The goal is to find molecules that can either bind to the active site despite its closed conformation or modulate the allosteric site to make the active site more accessible to β-lactam antibiotics. ulisboa.ptnih.gov Non-β-lactam inhibitors are of particular interest as they are not susceptible to hydrolysis by β-lactamases, another common resistance mechanism in bacteria. mdpi.com Research in this area focuses on various classes of compounds, including pyrazole-benzimidazole derivatives, oxadiazole-containing derivatives, and other heterocyclic compounds that have shown potential as PBP2a inhibitors. mdpi.com While specific data on this compound as a direct PBP2a inhibitor is not available in the provided results, the exploration of sulfonamide-containing scaffolds against bacterial targets is an ongoing field of study.

Exploration of Other Bioactivities (e.g., Anti-leishmanial, Carbonic Anhydrase Inhibition)

Anti-leishmanial Activity

Sulfonamides represent a class of compounds with a history of clinical success and are known for their antiparasitic effects. nih.gov A new family of diarylsulfonamides has shown activity against Leishmania infantum, the parasite responsible for visceral leishmaniasis. nih.gov These compounds are believed to exert their anti-leishmanial effect by inhibiting microtubule dynamics, a mechanism distinct from current anti-leishmanial drugs. nih.gov Molecular docking studies support the proposed mechanism of action targeting parasite tubulins. nih.gov While the provided information does not specifically name this compound, it highlights the potential of the broader sulfonamide chemical class in the development of new treatments for leishmaniasis, a disease for which current therapies face challenges of drug resistance and toxicity. nih.govnih.gov

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govrsc.org Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. researchgate.netnih.gov N-substituted sulfonamides have been synthesized and studied for their inhibitory effects on different CA isoforms. nih.gov

For instance, studies on N-substituted 4-nitrobenzenesulfonamides have been conducted to evaluate their biochemical characteristics as CA inhibitors. nih.gov The inhibition mechanism can vary based on the substitution pattern. Primary sulfonamides typically act as reversible, noncompetitive inhibitors of carbonic anhydrase. nih.gov In contrast, some N-methyl-substituted sulfonamides have been shown to be competitive inhibitors. nih.gov Furthermore, N-hydroxy-N-methyl-substituted sulfonamides have been identified as irreversible inhibitors of carbonic anhydrase. nih.gov

The inhibitory activity of sulfonamides has been investigated against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII, with some derivatives showing isoform-selective inhibition. nih.govmdpi.com The potency of these inhibitors can be significant, with some compounds exhibiting inhibition constants (Ki) in the low nanomolar range. nih.govmdpi.com This body of research indicates that the sulfonamide scaffold, including nitrophenyl derivatives, is a versatile platform for designing potent and selective carbonic anhydrase inhibitors.

Inhibitory Profiles of Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
Sulfonamide SeriesTarget Isoform(s)Inhibition Constant (Ki) RangeReference
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3–87.6 nM mdpi.com
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA II5.3–384.3 nM mdpi.com
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII1.1–13.5 nM mdpi.com
Benzenesulfonamides with pyrazole/pyridazinecarboxamideshCA IX6.1 to 568.8 nM nih.gov

Biochemical Interaction Studies

DNA Binding Studies (e.g., Intercalation)

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity, particularly for anticancer and antimicrobial agents. For this compound and its analogues, DNA binding can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions. While direct studies on this compound are limited, research on structurally related sulfonamides provides significant insights into their DNA interaction capabilities.

A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govpatsnap.com This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during transcription and replication. patsnap.comacs.org The inhibition of DNA gyrase disrupts these processes, leading to bacterial cell death. patsnap.com Sulfonamide derivatives have been identified as a class of compounds capable of targeting this enzyme. nih.gov

For instance, studies on analogues such as {(4-nitrophenyl)sulfonyl}tryptophan have demonstrated inhibitory activity against E. coli DNA gyrase. nih.govmdpi.com This inhibition suggests a direct or indirect interaction with the DNA-enzyme complex. The mechanism often involves the inhibitor binding to a pocket on the gyrase subunit, which in turn stabilizes the transient double-stranded DNA breaks created during the enzyme's catalytic cycle, ultimately poisoning the enzyme. patsnap.comacs.org

Furthermore, research on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes has explored their DNA binding properties more directly. researchgate.net Using techniques like UV-Visible spectroscopy and gel electrophoresis, these studies have shown that such complexes can bind to DNA. The observed changes in the absorption spectra and the decreased mobility of plasmid DNA in the presence of the compounds suggest an intercalative binding mode, where the planar aromatic parts of the molecule insert themselves between the base pairs of the DNA double helix. researchgate.net

Another mode of interaction is through electrostatic binding. A study on 3-nitrophenylferrocene, which shares the nitrophenyl moiety, demonstrated through cyclic voltammetry and viscosity measurements that it interacts with DNA primarily via electrostatic forces. researchgate.net This type of interaction typically occurs between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA.

While these examples involve analogues, they collectively suggest that this compound derivatives possess the structural features—aromatic rings and polar groups—that are conducive to DNA interaction, whether through targeting associated enzymes like DNA gyrase or by direct binding to the DNA helix itself.

Generation of Biologically Active Species (e.g., Nitroxyl (B88944) (HNO) Donors from Caged Sulfonamides)

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), is a highly reactive signaling molecule with distinct chemical and pharmacological properties. semanticscholar.orgmdpi.com Unlike NO, HNO exhibits unique reactivity, particularly towards thiols, and has shown potential as a therapeutic agent for conditions like heart failure. nih.gov Due to its transient nature, HNO is typically studied through the use of donor compounds that release it under specific physiological conditions. semanticscholar.orgnih.gov

Sulfonamide derivatives, particularly N-hydroxysulfonamides (sulfohydroxamic acids), are a well-known class of HNO donors. nih.govnih.gov The parent compound of this class is Piloty's acid (N-hydroxybenzenesulfonamide), which decomposes to release HNO. nih.gov However, the release from Piloty's acid generally requires high pH, limiting its utility in biological studies under physiological conditions. nih.gov

This limitation has spurred research into developing analogues of Piloty's acid with modified electronic properties to facilitate HNO release at neutral pH. It has been hypothesized that incorporating electron-withdrawing groups onto the phenyl ring could lower the pKa of the N-hydroxy proton, thereby promoting decomposition and HNO generation under more physiologically relevant conditions. nih.gov The nitro group (NO₂) present in this compound is a strong electron-withdrawing group, suggesting that its N-hydroxy analogue, N-hydroxy-N-(3-nitrophenyl)methanesulfonamide, could be a more efficient HNO donor at physiological pH.

Further research has focused on creating "caged" sulfonamides that release HNO in response to a specific trigger, such as a redox event. semanticscholar.orgmdpi.com In one such approach, O-benzyl sulfohydroxamic acid derivatives containing nitro groups were synthesized. semanticscholar.orgmdpi.com These compounds were designed to undergo reduction of the nitro group, initiating a cascade of reactions that culminates in the release of a Piloty's acid derivative and subsequent HNO generation. semanticscholar.orgmdpi.com Gas chromatography headspace analysis confirmed the formation of nitrous oxide (N₂O), the dimerization and dehydration product of HNO, providing clear evidence of nitroxyl release from these nitro-containing sulfonamide precursors upon reduction. mdpi.com

The transient nitrosation of sulfohydroxamic acids, such as methanesulfohydroxamic acid (MSHA), has also been shown to yield finite quantities of HNO, alongside nitric oxide (NO). nih.gov This highlights the complex chemistry of sulfonamide derivatives and their potential to generate various biologically active nitrogen oxides.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The structure-activity relationship (SAR) of sulfonamides is a well-established field, primarily driven by their historical importance as antibacterial agents. The classic SAR of sulfonamides provides a foundational framework for understanding how modifications to the this compound scaffold might influence its biological activity. pharmacy180.comslideshare.netyoutube.com

General SAR of Antibacterial Sulfonamides:

Core Scaffold: The sulfanilamide (B372717) skeleton is considered the minimum structural requirement for antibacterial activity. The sulfur atom must be directly linked to the benzene (B151609) ring, and the amino and sulfonyl groups should be in a para (1,4) position to each other. pharmacy180.comslideshare.net Replacing the benzene ring or adding further substituents to it typically diminishes or abolishes activity. pharmacy180.com

N4-Amino Group: A free aromatic amino group at the N4 position (para to the sulfonamide group) is generally essential for activity, as it mimics the natural substrate, para-aminobenzoic acid (pABA). youtube.com Modifications at this position can lead to inactive compounds or prodrugs that must be converted to the active form in vivo. pharmacy180.com

N1-Substituents: The nature of the substituent on the sulfonamide nitrogen (N1) significantly influences potency and pharmacokinetic properties. Substitution with heterocyclic rings often leads to highly potent derivatives. pharmacy180.comyoutube.com This modification is crucial for achieving optimal pKa values (typically between 6.6 and 7.4), which affects the ionization state of the molecule and its ability to inhibit the target enzyme, dihydropteroate (B1496061) synthase (DHPS). pharmacy180.comyoutube.com

SAR of this compound Analogues:

For this compound, the core structure deviates from the classic antibacterial sulfanilamide. It lacks the critical N4-amino group and instead possesses a nitro group at the meta position of the phenyl ring. This substitution pattern suggests that its primary biological activities may lie outside of traditional antibacterial action via folate synthesis inhibition.

A review of sulfonyl or sulfonamide-containing heterocyclic derivatives highlights the broad spectrum of biological activities these scaffolds can possess, including antibacterial, anticancer, and antiviral properties, largely dictated by the nature of the substituents. nih.gov The activity of these compounds is often linked to the inhibition of specific enzymes other than DHPS.

From a resistance perspective, structural studies of sulfa-insensitive DHPS enzymes (Sul enzymes) reveal that resistance is conferred by a substantial reorganization of the pABA-binding region. nih.gov Specifically, a conserved Phe-Gly sequence in Sul enzymes creates steric hindrance that prevents the binding of sulfonamides, while still allowing pABA to bind. nih.gov This provides an inverse SAR, indicating that the bulk and conformation of the sulfonamide tail are critical for binding to the target active site.

For activities beyond antibacterial effects, such as anticancer properties, the SAR can be quite different. For example, in a series of thieno-pyrimidine inhibitors targeting VEGFR3, hydrophobic interactions and the presence of specific linker groups like urea (B33335) were found to be necessary for high biological activity. mdpi.com For this compound analogues, the activity would depend heavily on the specific protein target. The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, along with the methanesulfonyl moiety, would play a key role in defining the interactions with a receptor's binding site.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger target molecule, typically a protein or nucleic acid. researchgate.netmdpi.com This method provides valuable insights into the molecular basis of a drug's mechanism of action and is instrumental in structure-based drug design. For this compound analogues, docking studies have been crucial in elucidating potential biological targets and rationalizing structure-activity relationships.

One of the key applications has been in the study of antibacterial agents targeting DNA gyrase . Molecular docking of {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), an analogue of the title compound, into the active site of E. coli DNA gyrase (PDB: 5MMN) has provided a detailed picture of its binding mode. nih.govmdpi.com These in silico studies calculate the binding free energy, which is an indicator of the stability of the ligand-receptor complex. The docking results for DNSPA showed favorable binding energy and identified key interactions with amino acid residues within the substrate-binding pocket, such as ASP 73, ILE 78, and PRO 79, which are known to be significant for the inhibitory effect. nih.gov

Similarly, docking studies have been employed to investigate the potential of sulfonamide derivatives as anticancer agents. A series of newly synthesized benzene sulfonamide derivatives were docked against a human breast cancer receptor (PDB: 4PYP). nih.gov The results indicated that the compounds formed stable complexes with the receptor, exhibiting high binding affinity. The analysis identified specific non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, and the calculated binding energies and inhibition constants helped to rank the compounds' potential efficacy. nih.gov

The versatility of the nitrophenyl sulfonamide scaffold is further demonstrated by its exploration against viral targets. The same {(4-nitrophenyl)sulfonyl}tryptophan analogue was docked against the COVID-19 main protease (Mpro, PDB: 6LU7). nih.govmdpi.com The study revealed hydrogen bond interactions between the sulfonamide oxygen and His 41, the nitro group's oxygen and Met 165, and pi-electron interactions with other key residues, suggesting a potential mechanism for inhibiting viral replication. nih.gov

These molecular modeling studies are essential for modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and providing a rational basis for the synthesis of new, more potent analogues. The table below summarizes key findings from molecular docking studies of this compound analogues and related compounds.

Compound/AnalogueTarget Protein (PDB ID)Target ClassPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)E. coli DNA Gyrase (5MMN)Bacterial Topoisomerase-8.72ASP 73, ILE 78, PRO 79 nih.gov
{(4-nitrophenyl)sulfonyl}tryptophan (DNSPA)COVID-19 Main Protease (6LU7)Viral Protease-6.35His 41, Met 49, Met 165, Thr 25, Thr 26 nih.gov
2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamideHuman Breast Cancer Receptor (4PYP)Cancer-related Receptor-7.5Not specified nih.gov
2-(4-(dimethylamino)benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamideHuman Breast Cancer Receptor (4PYP)Cancer-related Receptor-8.1Not specified nih.gov

Conclusions and Future Perspectives in N 3 Nitrophenyl Methanesulfonamide Research

Synthesis of Novel N-(3-Nitrophenyl)methanesulfonamide Scaffolds with Enhanced Bioactivity

The future of this compound research will heavily rely on the creative synthesis of new analogues to build a diverse chemical library for biological screening. The core structure is ripe for modification at several key positions to enhance potency, selectivity, and drug-like properties. Drawing inspiration from established methodologies in sulfonamide chemistry, future work could involve molecular hybridization, where the this compound core is combined with other bioactive heterocycles. researchgate.net

For instance, incorporating moieties like triazoles or pyrazoles could yield compounds with novel mechanisms of action. Recent studies on other sulfonamides have demonstrated that such modifications can lead to derivatives with significant antimicrobial or antifungal activities. researchgate.net The synthesis of these new scaffolds will enable comprehensive Structure-Activity Relationship (SAR) studies, providing crucial insights into how different functional groups influence biological effects. researchgate.net This systematic approach is essential for optimizing lead compounds and tailoring their properties for specific therapeutic targets.

Table 1: Potential Strategies for Scaffold Modification Inspired by Analogous Sulfonamide Research

Modification StrategyExample from Literature (Analogous Compounds)Potential Bioactivity Enhancement
Heterocycle Incorporation Synthesis of sulfonamide-derived 1,2,4-triazoles.Can introduce new interaction points with biological targets, potentially leading to enhanced antimicrobial activity.
Side Chain Extension N-alkylation of a sulfonamide core with various substituted benzyl (B1604629) groups.Allows for fine-tuning of lipophilicity and steric bulk, which can improve cell permeability and target binding.
Functional Group Substitution Introduction of chloro, bromo, or fluoro groups onto the phenyl ring of a pyrazole-sulfonate scaffold.Modifies the electronic properties of the molecule, potentially increasing binding affinity and metabolic stability.

This table outlines hypothetical synthetic strategies for this compound based on established research on similar compound classes.

Advanced Computational Approaches for Rational Design of this compound-Based Compounds

Computational chemistry offers powerful tools to accelerate the discovery process and reduce the costs associated with synthesizing and testing new compounds. researchgate.net For this compound, in silico methods can guide the rational design of new derivatives with a higher probability of success. researchgate.netmdpi.com Techniques like molecular docking can predict how different analogues might bind to specific biological targets, such as bacterial or fungal enzymes. nih.govdntb.gov.ua For example, studies on similar nitrophenyl-containing sulfonamides have used docking to predict binding affinities to bacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate structural features of designed analogues with their biological activity. This allows researchers to prioritize the synthesis of compounds predicted to be most potent. Furthermore, pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for bioactivity, guiding the design of entirely new scaffolds that retain these key interactions. mdpi.com The application of Density Functional Theory (DFT) can also provide deep insights into the structural and electronic properties of novel analogues, complementing experimental data. mdpi.comdntb.gov.ua

Table 2: Applicable Computational Methods for Rational Drug Design

Computational MethodApplication in this compound ResearchKey Outcome
Molecular Docking Predict the binding mode and affinity of analogues to specific protein targets (e.g., microbial enzymes). nih.govdntb.gov.uaIdentification of potential drug targets and prioritization of compounds with high binding scores for synthesis. researchgate.net
QSAR Modeling Establish a statistical relationship between the chemical structure of analogues and their observed biological activity.A predictive model to estimate the bioactivity of virtual compounds, guiding the design of more potent derivatives.
Pharmacophore Modeling Identify the essential 3D electronic and steric features of the scaffold required for interaction with a biological target.A virtual template for designing novel and structurally diverse compounds that retain key binding features.
ADMET Prediction In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed analogues. researchgate.netEarly-stage filtering of compounds with poor pharmacokinetic profiles, focusing resources on more promising candidates.

This table summarizes advanced computational techniques that can be applied to guide the design of novel this compound-based compounds.

Translational Research Opportunities for this compound Analogues

The true value of newly synthesized compounds is realized through translational research that bridges the gap between laboratory findings and clinical applications. The sulfonamide class of molecules is renowned for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajchem-b.comijpsjournal.comnih.gov The presence of the nitro group, known for its role in the activity of certain antimicrobial and antiprotozoal drugs, further broadens the therapeutic possibilities for this compound derivatives. ijpsjournal.com

Future research should focus on screening libraries of this compound analogues against a diverse panel of targets. Initial efforts could concentrate on areas where sulfonamides have a proven track record, such as infectious diseases caused by bacteria. ijpsjournal.comnih.gov Given that many sulfonamides function by inhibiting microbial folic acid synthesis, this pathway represents a logical starting point for investigation. nih.gov Beyond antimicrobial applications, the scaffold holds potential for exploration in oncology, as numerous sulfonamide derivatives have been developed as anticancer agents that target enzymes like carbonic anhydrases or protein kinases. nih.gov The versatility of the arylsulfonamide motif suggests that with targeted modifications, these compounds could also be investigated for activity in central nervous system (CNS) disorders or other therapeutic areas. nih.gov

Q & A

Q. What are the key structural features of N-(3-nitrophenyl)methanesulfonamide that influence its reactivity and biological activity?

The meta-substituted nitro group on the phenyl ring creates steric and electronic effects, altering electron density distribution and hydrogen-bonding capabilities. The trans configuration of the N–H hydrogen and methylsulfonyl group across the benzene plane enables interactions with biological targets, such as enzymes or receptors, by exposing the amide hydrogen for hydrogen bonding . Comparative crystallographic studies show that meta-substitution (vs. para) shifts the space group (e.g., triclinic P1P\overline{1}), impacting packing efficiency and solubility .

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?

A typical synthesis involves reacting 3-nitroaniline with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine as a base . Optimization strategies include:

  • Temperature control : Maintain 0–5°C during methanesulfonyl chloride addition to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).
  • Yield enhancement : Use a 1.2:1 molar ratio of methanesulfonyl chloride to 3-nitroaniline to drive the reaction to completion .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Analytical techniques :
    • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 3.1 ppm (SO2CH3) .
    • FT-IR : Bands at 1340 cm1^{-1} (S=O asymmetric stretch) and 1550 cm1^{-1} (NO2 stretch) confirm functional groups .
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min .

Advanced Research Questions

Q. How do crystallographic studies using programs like SHELX contribute to understanding molecular interactions of this compound?

SHELX software (e.g., SHELXL) enables precise refinement of bond lengths and angles, revealing intermolecular interactions. For example:

  • Hydrogen bonding : The N–H group forms a centrosymmetric head-to-tail interaction with carbonyl oxygen (C–H⋯O distance: 2.89 Å), stabilizing crystal packing .
  • Torsional analysis : The nitro group’s twist angle relative to the phenyl ring (O–N–C–C torsion: -16.7°) affects steric hindrance and reactivity .

Q. What computational methods are employed to predict electronic properties and spectroscopic behavior of this compound?

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets predict UV-Vis absorption spectra (λmax ~290 nm) and vibrational modes (e.g., NO2 asymmetric stretch at 1520 cm1^{-1}) .
  • NMR chemical shifts : GIAO (Gauge-Independent Atomic Orbital) methods correlate computed 13C^{13}C shifts (e.g., C–NO2 at δ 148 ppm) with experimental data .

Q. How can researchers design derivatives of this compound to enhance selectivity for biological targets?

  • Structure-activity relationship (SAR) strategies :
    • Substituent modification : Introduce electron-withdrawing groups (e.g., –CF3) at the para position to enhance binding to kinase ATP pockets .
    • Bioisosteric replacement : Replace the nitro group with a sulfone to improve metabolic stability while retaining affinity for carbonic anhydrase IX .
  • Assay design : Use fluorescence polarization assays to quantify inhibition constants (Ki_i) against target enzymes (e.g., IC50 < 50 nM for CAIX) .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Data reconciliation methods :
    • Dose-response curves : Compare IC50 values across multiple cell lines (e.g., SKOV3 ovarian cancer vs. HEK293 normal cells) to assess selectivity .
    • Molecular docking : Use AutoDock Vina to validate binding poses in protein active sites (e.g., COX-2 vs. COX-1 selectivity) .
  • Statistical analysis : Apply ANOVA to evaluate significance of potency differences between derivatives (p < 0.05) .

Methodological Considerations

Q. How to analyze regioselectivity in alkylation or acylation reactions of this compound?

  • Reagent choice : Use bulky bases (e.g., LDA) to direct alkylation to the sulfonamide nitrogen rather than the nitro group .
  • Kinetic vs. thermodynamic control : At low temperatures (-78°C), kinetic products (e.g., N-alkylation) dominate; at 25°C, thermodynamic products (e.g., ring-substituted derivatives) form .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Stabilization techniques :
    • pH control : Buffer solutions (pH 7–8) prevent nitro group reduction.
    • Light protection : Store in amber vials to avoid photodegradation .

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Feasible Synthetic Routes

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N-(3-nitrophenyl)methanesulfonamide
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Reactant of Route 2
N-(3-nitrophenyl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.